Chromatographic Selectivity – Relative Retention Time (RRT) Benchmarking
The USP monograph assigns Emtricitabine Related Impurity 1 an RRT of 1.10, placing it after the parent peak. In contrast, Emtricitabine Acid elutes at RRT 0.35, Emtricitabine S‑Sulfoxide at 0.44, and Fluorocytosine at 0.16 [REFS‑1]. The >0.7 RRT gap between the target impurity and the closest early‑eluting comparator provides unambiguous peak identification without co‑elution risk in the compendial method.
| Evidence Dimension | Relative Retention Time (RRT) |
|---|---|
| Target Compound Data | RRT = 1.10 |
| Comparator Or Baseline | Emtricitabine Acid RRT 0.35; Emtricitabine S‑Sulfoxide RRT 0.44; Fluorocytosine RRT 0.16 |
| Quantified Difference | ΔRRT ≥ 0.66 vs. nearest comparator |
| Conditions | USP Emtricitabine Organic Impurities Method; LC‑UV 280 nm; L1 column (4.6 mm × 25 cm, 5 μm); flow 1.2 mL/min; column temp. 40 °C |
Why This Matters
A large RRT difference eliminates ambiguity in peak assignment during batch‑release testing, reducing the risk of false out‑of‑specification results.
- [1] United States Pharmacopeia (USP). Emtricitabine Monograph – USP‑NF 2025. Table 2. View Source
